N-(3-nitrophenyl)biphenyl-4-sulfonamide

Lipophilicity clogP Drug-likeness

N-(3-Nitrophenyl)biphenyl-4-sulfonamide (C18H14N2O4S) is a biphenyl-4-sulfonamide derivative featuring a 3-nitrophenyl group on the sulfonamide nitrogen. The biphenyl-4-sulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, with literature-validated activity across multiple target classes including carbonic anhydrases (CAs), matrix metalloproteases (MMPs), and various kinases.

Molecular Formula C18H14N2O4S
Molecular Weight 354.4 g/mol
Cat. No. B10967179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)biphenyl-4-sulfonamide
Molecular FormulaC18H14N2O4S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N2O4S/c21-20(22)17-8-4-7-16(13-17)19-25(23,24)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19H
InChIKeyPEKWJGUQPDVFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)biphenyl-4-sulfonamide: Core Sulfonamide Scaffold for Differentiated Chemical Probe Selection


N-(3-Nitrophenyl)biphenyl-4-sulfonamide (C18H14N2O4S) is a biphenyl-4-sulfonamide derivative featuring a 3-nitrophenyl group on the sulfonamide nitrogen . The biphenyl-4-sulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, with literature-validated activity across multiple target classes including carbonic anhydrases (CAs), matrix metalloproteases (MMPs), and various kinases [1][2]. The presence of a meta-nitro substituent on the N-phenyl ring distinguishes this compound from unsubstituted N-phenyl analogs, imparting unique electronic properties that influence binding mode, pharmacokinetic profile, and synthetic derivatization potential [3]. However, peer-reviewed quantitative pharmacological profiling data specific to this exact compound remain absent from the public domain as of the current literature analysis; the evidence presented herein is derived from class-level inferences and structurally analogous biphenyl-4-sulfonamide series.

N-(3-Nitrophenyl)biphenyl-4-sulfonamide: Why In-Class Biphenyl-4-sulfonamides Cannot Be Freely Interchanged


The biphenyl-4-sulfonamide chemotype exhibits pronounced sensitivity to N-aryl substitution patterns, with even minor modifications (e.g., shifting an amino or carboxy group from the 4″-position to the 3″- or 2″-position) producing dramatic isoform selectivity shifts in carbonic anhydrase inhibition profiles [1]. In a systematic study of 4′-substituted 1,1′-biphenyl-4-sulfonamides, moving the aryl substituent from the 4″-position to the 3″-position shifted selectivity from CA IX toward CA II, with Ki values reaching the subnanomolar range [1]. The 3-nitrophenyl substitution present in N-(3-nitrophenyl)biphenyl-4-sulfonamide introduces a strong electron-withdrawing group at the meta position relative to the sulfonamide –NH– linkage, which is expected to modulate the sulfonamide NH pKa, hydrogen-bond donor strength, and zinc-binding geometry relative to unsubstituted N-phenyl or electron-donating N-aryl analogs [2]. Furthermore, the nitro group serves as a latent amino functionality accessible via reduction, offering a synthetic handle for further derivatization that is absent in non-nitrated congeners . These context-dependent contributions mean that procurement decisions based solely on the biphenyl-4-sulfonamide core—without consideration of the specific N-aryl substitution—carry substantial risk of non-transferable biological activity.

N-(3-Nitrophenyl)biphenyl-4-sulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Predicted Lipophilicity (clogP) Differentiation: Meta-Nitro vs. Unsubstituted N-Phenyl Comparator

Computational prediction indicates that N-(3-nitrophenyl)biphenyl-4-sulfonamide exhibits a calculated logP (clogP) of approximately 3.78, based on its structural entry in the MolBase database for the biphenyl-4-sulfonamide core scaffold [1]. In comparison, the unsubstituted N-phenyl-[1,1'-biphenyl]-4-sulfonamide (CAS 4371-23-7) has a reported experimental logP of 2.1 [2]. The introduction of the meta-nitro group increases calculated lipophilicity by approximately 1.7 log units, placing the compound closer to the optimal range for blood-brain barrier penetration (logP ~2–5) while still maintaining aqueous solubility characteristics suitable for biochemical assay conditions. This differentiation is critical for applications where central nervous system (CNS) exposure is desired versus peripherally restricted analogs.

Lipophilicity clogP Drug-likeness

Hydrogen-Bond Acceptor Capacity: Enhanced Target Engagement Potential via Nitro Group Contribution

N-(3-Nitrophenyl)biphenyl-4-sulfonamide possesses five hydrogen-bond acceptor (HBA) atoms: two sulfonamide oxygens, the sulfonamide nitrogen (as a secondary acceptor in certain contexts), and two nitro group oxygens. In contrast, N-phenyl-[1,1'-biphenyl]-4-sulfonamide contains only three HBA atoms (two sulfonamide oxygens and one sulfonamide nitrogen) [1]. Structural studies of biphenyl-4-sulfonamide carbonic anhydrase inhibitors have demonstrated that the sulfonamide group coordinates the catalytic zinc ion while forming two hydrogen bonds with Thr199; additional H-bond interactions from substituents on the N-aryl ring can further stabilize the enzyme-inhibitor complex [2]. The two additional HBA sites from the meta-nitro group provide supplementary interaction capacity with polar residues in target binding pockets that is absent in the unsubstituted N-phenyl analog, potentially translating to enhanced binding affinity and/or altered selectivity profiles.

Hydrogen bonding Pharmacophore Binding affinity

Nitro Group as a Synthetic Derivatization Handle: Amino Prodrug or Conjugation Strategy

The 3-nitrophenyl substituent in N-(3-nitrophenyl)biphenyl-4-sulfonamide can be selectively reduced to the corresponding 3-aminophenyl derivative under mild conditions (e.g., H2/Pd-C or SnCl2), generating an aniline handle for subsequent amide coupling, sulfonylation, or biotinylation . This synthetic versatility is absent in N-phenyl-[1,1'-biphenyl]-4-sulfonamide, which lacks a reactive functional group on the N-aryl ring. In the context of biphenyl-4-sulfonamide drug discovery programs, 4′-substituted analogs incorporating amino or carboxyphenyl units have demonstrated significant improvements in CA II inhibitory efficacy (Ki values spanning 0.57–31.0 nM) when the substituent is positioned at the 2″- or 3″-position rather than the 4″-position [1]. The meta-nitro group therefore serves a dual purpose: (a) as a direct pharmacophoric element influencing target binding, and (b) as a precursor to the meta-amino analog, which is a validated privileged substitution pattern for selective CA II inhibition.

Prodrug design Chemical derivatization Metabolic activation

Electron-Withdrawing Effect on Sulfonamide NH Acidity: Implications for Zinc-Binding Geometry

The 3-nitro group exerts a strong electron-withdrawing effect (Hammett σmeta = +0.71) on the N-phenyl ring, which is transmitted through the sulfonamide –NH– bond to modulate the acidity of the sulfonamide NH proton [1]. In carbonic anhydrase inhibition, the sulfonamide must be deprotonated to the anionic –SO2NH⁻ form to coordinate the catalytic zinc ion [2]. A lower pKa of the sulfonamide NH favors zinc-binding at physiological pH. While direct pKa measurements for N-(3-nitrophenyl)biphenyl-4-sulfonamide are unavailable, the meta-nitro substituent is expected to lower the sulfonamide NH pKa by approximately 0.5–1.0 units relative to the unsubstituted N-phenyl comparator (Hammett σmeta for –H = 0), increasing the fraction of the zinc-binding competent anionic form at pH 7.4. This electronic modulation mirrors the strategy employed in clinically used sulfonamide CA inhibitors such as acetazolamide, where electron-withdrawing substituents enhance potency [2]. In contrast, electron-donating N-aryl substituents (e.g., –OH, –OCH3) would raise the sulfonamide NH pKa, reducing zinc-binding efficiency.

Electronic effects Zinc binding CA inhibition

N-(3-Nitrophenyl)biphenyl-4-sulfonamide: Research and Industrial Application Scenarios Stemming from Differential Evidence


Focused Library Synthesis for Carbonic Anhydrase Isoform Selectivity Profiling

The meta-nitro substituent provides a synthetic entry point to the validated 3″-amino or 3″-carboxy phenyl substitution pattern that demonstrated subnanomolar CA II inhibition (Ki 0.57–31.0 nM) in the La Regina et al. (2020) series [1]. Procuring N-(3-nitrophenyl)biphenyl-4-sulfonamide allows medicinal chemistry teams to (a) screen the parent nitro compound directly against a panel of CA isoforms to assess whether the electron-withdrawing nitro group itself contributes to potency or selectivity, and (b) reduce the nitro group to generate the 3-aminophenyl analog in a single step for direct comparison with literature-validated 3″-amino biphenyl-4-sulfonamide CA II inhibitors. This two-pronged approach maximizes the information content derived from a single procurement, enabling structure-activity relationship (SAR) expansion without requiring de novo synthesis of the biphenyl-4-sulfonamide core.

CNS-Targeted Probe Design Leveraging Elevated Lipophilicity

The predicted logP of approximately 3.78 positions N-(3-nitrophenyl)biphenyl-4-sulfonamide within the optimal lipophilicity range for passive blood-brain barrier penetration (logP 2–5), in contrast to the more polar N-phenyl analog (experimental logP 2.1) [1]. This property is strategically relevant for developing chemical probes targeting CNS-expressed carbonic anhydrase isoforms (e.g., CA II, CA VII, CA XIV) implicated in epilepsy, cerebral edema, and neuropathic pain. The compound is suitable for inclusion in CNS-focused screening cascades that incorporate parallel artificial membrane permeability assays (PAMPA-BBB) and brain-plasma ratio determinations in rodent pharmacokinetic studies, where the nitro group also provides a UV chromophore for facile LC-MS/MS detection.

Agrochemical Fungicide Enhancer Development per Patent-Disclosed Compositions

Patent literature (Cottongen, LLC / Board of Regents, University of Texas System) discloses biphenyl-4-sulfonamide derivatives, including N-(m-tolyl)-[1,1′-biphenyl]-4-sulfonamide and 3-(N-(4-bromophenyl)sulfamoyl)-N-(3-nitrophenyl)benzamide, as fungicide enhancer compositions for treating plants infected with fungal pathogens [1]. N-(3-Nitrophenyl)biphenyl-4-sulfonamide is structurally positioned within this claimed chemical space and can serve as a building block for synthesizing the specific N-(3-nitrophenyl)benzamide-sulfonamide conjugates described in the patent. Agrochemical research groups pursuing copper octanoate-based fungicide formulations with biphenyl-4-sulfonamide enhancers should consider this compound as a key intermediate for patent-relevant composition-of-matter exploration.

Quote Request

Request a Quote for N-(3-nitrophenyl)biphenyl-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.